
Piclozotan
Overview
Description
Preparation Methods
The synthesis of Piclozotan involves multiple steps, starting with the preparation of the 1,4-benzoxazepine core. The synthetic route typically includes the following steps:
Formation of the Benzoxazepine Core: This involves the cyclization of appropriate precursors to form the benzoxazepine ring.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a series of substitution reactions.
Final Assembly:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Piclozotan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and pyridinyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Piclozotan, also known as SUN-N4057, is a selective 5-HT~1A~ receptor partial agonist that has demonstrated neuroprotective effects in animal studies . It has been investigated for the treatment of Parkinson's Disease and has undergone early clinical trials in humans for the treatment of acute stroke, but the results have not yet been announced .
Chemical Properties and Structure
This compound is a small molecule drug with the molecular formula C23H24ClN3O2 and a molecular weight of 409.9 g/mol . It is also known by several synonyms, including this compound [INN] and SUN N4057 .
Structure
This compound's structure includes carboxamide, benzoxazepine, 2-pyridyl, lactam, organochloride, and tetrahydropyridine groups .
Research Applications
This compound has been investigated for its potential therapeutic applications, particularly in neurology.
Parkinson's Disease
This compound has been explored as a treatment for Parkinson's Disease .
Acute Stroke
Early clinical trials have investigated this compound's efficacy in treating acute stroke . However, the results of these trials have not yet been announced .
Neuroprotective Effects
Animal studies suggest that this compound has neuroprotective effects, potentially expanding its applications in other neurological conditions .
Clinical Trials
This compound has reached a maximum clinical trial phase of II across all indications . Clinical study reports provide results known at the time of study completion and analysis .
General Safety
Mechanism of Action
Piclozotan exerts its effects primarily through its action as a selective serotonin 1A receptor partial agonist. This receptor is involved in various neurological processes, including mood regulation, anxiety, and neuroprotection. By binding to and activating this receptor, this compound can modulate neurotransmitter release and provide neuroprotective effects .
Comparison with Similar Compounds
Piclozotan is unique in its selective serotonin 1A receptor partial agonist activity. Similar compounds include:
Repinotan: Another selective serotonin 1A receptor agonist with neuroprotective properties.
Robalzotan: A compound with similar receptor activity but different pharmacokinetic properties.
This compound’s uniqueness lies in its specific receptor selectivity and its potential therapeutic applications in neuroprotection and treatment of neurological disorders.
Biological Activity
Piclozotan, also known as SUN N4057, is a selective partial agonist of the serotonin 5-HT1A receptor. It has garnered attention for its potential therapeutic effects in managing motor complications associated with Parkinson's disease (PD), particularly those induced by levodopa treatment. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
This compound acts primarily as a 5-HT1A receptor agonist , which is implicated in modulating dopaminergic activity in the brain. By activating these receptors, this compound may help alleviate some of the motor symptoms associated with Parkinson's disease, particularly dyskinesia and motor fluctuations that occur as side effects of long-term levodopa therapy.
Efficacy in Animal Models
A pivotal study investigated the effects of this compound on a rat model of advanced Parkinson's disease. In this study, rats were administered levodopa for several weeks and then treated with varying doses of this compound (0.018 and 0.036 mg/kg/h). The results demonstrated:
- Reduction in Forelimb Hyperkinesia : this compound significantly reduced levodopa-induced forelimb hyperkinesia by 55% and 69% for the two doses respectively.
- Increased Duration of Rotational Behavior : The higher dose (0.036 mg/kg/h) increased the duration of rotational behavior by 26% compared to control, indicating improved motor control.
- Dopamine Levels : It attenuated the increase in striatal levodopa-derived extracellular dopamine levels, suggesting a modulating effect on dopaminergic transmission .
Clinical Implications
In clinical settings, this compound has shown promise as an adjunct therapy for patients experiencing levodopa-induced dyskinesia. A pilot study reported positive outcomes in patients with PD who were experiencing motor complications from their primary treatment regimen.
Case Studies
Several case studies have documented the positive effects of this compound on motor function in PD patients:
- Pilot Study on Efficacy and Safety :
- Longitudinal Observational Studies :
Data Summary
The following table summarizes key findings from various studies on this compound:
Properties
IUPAC Name |
3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-22-17-29-21-9-2-1-7-19(21)23(28)27(22)14-6-5-13-26-15-10-18(11-16-26)20-8-3-4-12-25-20/h1-4,7-10,12,17H,5-6,11,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMTUEWUIGOJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870153 | |
Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182415-09-4 | |
Record name | Piclozotan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182415-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piclozotan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182415094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piclozotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12361 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PICLOZOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQE44HS7AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.